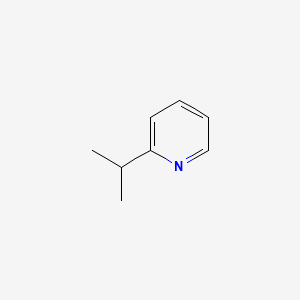
2-异丙基吡啶
概述
描述
2-Isopropylpyridine is an organic compound with the chemical formula C8H11N. It is a derivative of pyridine, where an isopropyl group is attached to the second position of the pyridine ring. This compound is known for its unique aromatic properties and is used in various chemical and industrial applications.
科学研究应用
2-Isopropylpyridine has several scientific research applications:
Chemistry: It is widely used as a catalyst in organic synthesis, such as carbene and metal catalytic reactions.
Biology: It can be used as a pharmaceutical intermediate for the synthesis and preparation of drugs.
Medicine: It is involved in the synthesis of various pharmaceutical compounds.
Industry: Due to its special aromatic smell, it is used in the perfume and fragrance industry.
准备方法
2-Isopropylpyridine can be synthesized through several methods:
Preparation from 2-pyridone: 2-pyridone reacts with isopropyl magnesium bromide to generate 2-isopropylpyridine.
Preparation from pyridine: Pyridine reacts with 2-bromopropane to generate 2-isopropylpyridine.
In industrial settings, these reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.
化学反应分析
2-Isopropylpyridine undergoes various chemical reactions, including:
Oxidation Reactions: It can be oxidized to produce various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: It can be reduced to produce different products, depending on the reducing agent and reaction conditions.
Substitution Reactions: The nitrogen atom in the pyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Alkylation Reactions: Alkyl groups can be introduced onto the nitrogen atom or the aromatic ring.
Acylation Reactions: Acyl groups can be introduced onto the nitrogen atom or the aromatic ring.
Condensation Reactions: It can participate in condensation reactions, forming various condensation products with appropriate reagents.
Protonation Reactions: Like other basic nitrogen-containing compounds, 2-isopropylpyridine can undergo protonation reactions with acids.
作用机制
The mechanism of action of 2-isopropylpyridine involves its interaction with various molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and providing an alternative reaction pathway. In pharmaceutical applications, it acts as an intermediate, contributing to the synthesis of active pharmaceutical ingredients.
相似化合物的比较
2-Isopropylpyridine can be compared with other similar compounds, such as:
- 2-Isopropylisonicotinic acid
- 3-Bromo-2-isopropylpyridine
- 2-Isopropylpyridin-3-amine
- 6-Isopropylpyridin-3-amine hydrochloride
- 3-Bromo-6-chloro-2-(propan-2-yl)pyridine
- 2-Isopropyl-4-methylpyridin-3-amine
- 2,6-Diisopropylpyridine
- 4-Chloro-2-isopropylpyridine
- 4-Bromo-2-isopropylpyridine
- 2-Isopropylpyridin-3-ol
- 1-(2-Isopropylpyridin-4-yl)ethanone
- 2-Isopropylpyridin-4-amine
These compounds share the same murcko framework but differ in their functional groups and substitution patterns, which impart unique chemical and physical properties to each compound.
属性
IUPAC Name |
2-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYPDUUXDADWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862353 | |
| Record name | 2-(Propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-98-4, 75981-47-4 | |
| Record name | 2-Isopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isopropyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 644-98-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2-isopropylpyridine in synthetic chemistry?
A1: 2-Isopropylpyridine serves as a valuable building block in organic synthesis. It can be deprotonated using strong bases, generating a nucleophilic species that readily reacts with various electrophiles. This property enables its use in constructing complex molecules, particularly polydentate chelating N-donor ligands. []
Q2: Can you describe a specific synthetic route using 2-isopropylpyridine that highlights its reactivity?
A2: One notable reaction sequence involves the interaction of 2-isopropylpyridine with perfluoro-N-fluoropiperidine in the presence of caesium fluoride. This reaction leads to the formation of perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine), which can then undergo aromatization to yield perfluoro-(2-isopropylpyridine). This multi-step process demonstrates a potential route to synthesize 2-substituted tetrafluoropyridines using 2-isopropylpyridine as a starting material. []
Q3: Are there any challenges associated with the metallation of 2-isopropylpyridine?
A3: Yes, direct metallation of 2-isopropylpyridine can be challenging due to steric hindrance posed by the isopropyl group. This hindrance makes it difficult for bulky bases to access the acidic proton. [, ]
Q4: How is 2-isopropylpyridine employed in analytical chemistry?
A4: 2-isopropylpyridine serves as a model analyte in developing novel mass spectrometry techniques for surface analysis. For instance, it has been successfully detected and quantified using a dual plasma desorption/ionization system. This system employs two plasmas: the first for desorbing surface compounds and the second for ionizing the desorbed species. [] This approach enables the analysis of 2-isopropylpyridine and other compounds on heat-sensitive substrates with high sensitivity.
Q5: What is the role of hydrogen gas in the mass spectrometry analysis of 2-isopropylpyridine?
A5: Adding a small, optimized amount of hydrogen gas (0%–0.02% v/v) to the ionizing plasma in the dual plasma desorption/ionization system significantly enhances the intensity of the mass signal for 2-isopropylpyridine. This enhancement is attributed to the increased production of protons, which act as the primary ionizing agents in this technique. By optimizing the hydrogen flow rate, researchers achieved a mass signal intensity 45–824 times greater than without hydrogen addition. []
Q6: Has the limit of detection for 2-isopropylpyridine been determined using this mass spectrometry method?
A6: Yes, the dual plasma desorption/ionization mass spectrometry method demonstrated a limit of detection of 42 pmol for 2-isopropylpyridine. This high sensitivity highlights the technique's potential for analyzing trace amounts of this compound on various surfaces. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
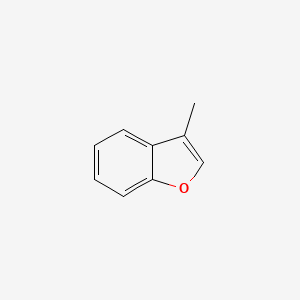

![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)
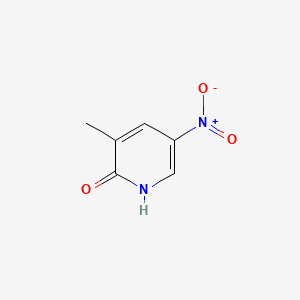

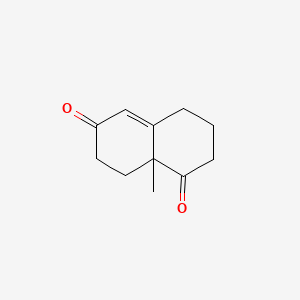
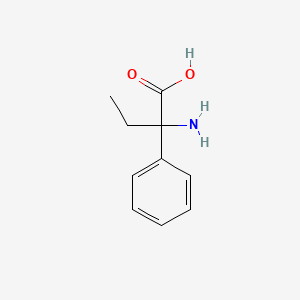

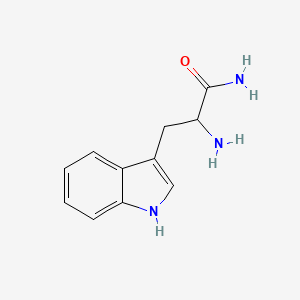

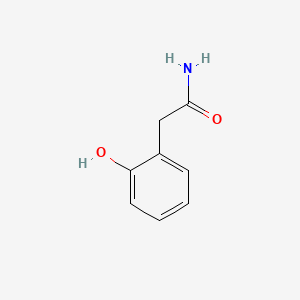
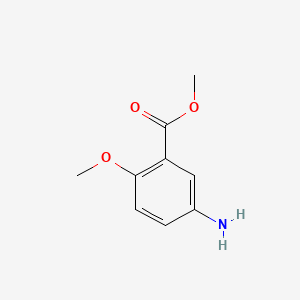
![[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1293855.png)

